N-cyclohexyl-4-fluoroaniline

Overview

Description

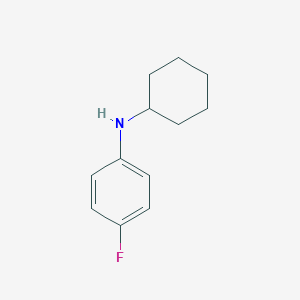

N-cyclohexyl-4-fluoroaniline is an organic compound with the molecular formula C12H16FN. It is a derivative of aniline, where the amino group is substituted with a cyclohexyl group and a fluorine atom is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-cyclohexyl-4-fluoroaniline can be synthesized through several methods. One common approach involves the reduction of 4-fluoronitrobenzene followed by the reaction with cyclohexylamine. The reduction of 4-fluoronitrobenzene can be achieved using hydrogen gas in the presence of a palladium catalyst. The resulting 4-fluoroaniline is then reacted with cyclohexylamine under reflux conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors for the reduction step and automated systems for the subsequent amination reaction can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-4-fluoroaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-cyclohexyl-4-fluorobenzeneamine oxide.

Reduction: The compound can be reduced to form N-cyclohexyl-4-fluorobenzeneamine.

Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Oxidation: N-cyclohexyl-4-fluorobenzeneamine oxide.

Reduction: N-cyclohexyl-4-fluorobenzeneamine.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Pharmaceuticals

N-Cyclohexyl-4-fluoroaniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique properties allow it to participate in reactions that yield biologically active molecules.

Polymers

The compound is utilized in the development of specialty polymers with enhanced properties. For example, it can be incorporated into polymer matrices to improve thermal stability and mechanical strength.

Organic Synthesis

As a versatile building block, this compound is employed in organic synthesis to create more complex molecules through various reactions such as oxidation, reduction, and substitution.

Biological Studies

Researchers leverage this compound to investigate the effects of fluorinated anilines on biological systems. Its interaction with molecular targets can modulate biochemical pathways, making it valuable for drug design.

Antimicrobial Activity

A study assessed the efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) | Comparison (Kanamycin B) |

|---|---|---|

| Escherichia coli | 4 | 6 |

| Staphylococcus aureus | 8 | 10 |

| Pseudomonas aeruginosa | 16 | 20 |

This indicates significant antibacterial activity, outperforming some standard antibiotics.

Anticancer Activity Investigation

Another research effort focused on the anticancer effects on human cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 18 |

These results suggest that this compound exhibits potent anticancer activity, warranting further investigation.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-fluoroaniline involves its interaction with specific molecular targets. The cyclohexyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The fluorine atom can form strong hydrogen bonds with target proteins, influencing their activity. These interactions can modulate various biochemical pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

N-cyclohexyl-4-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.

N-cyclohexyl-4-bromoaniline: Contains a bromine atom instead of fluorine.

N-cyclohexyl-4-iodoaniline: Contains an iodine atom instead of fluorine.

Uniqueness: N-cyclohexyl-4-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atom’s high electronegativity and small size allow for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

N-cyclohexyl-4-fluoroaniline is an organic compound with significant potential in various biological applications due to its unique structural properties. This article examines its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings and case studies.

Chemical Structure and Properties

This compound (C12H16FN) is a derivative of aniline characterized by the substitution of a cyclohexyl group at the nitrogen atom and a fluorine atom at the para position of the benzene ring. This structural modification enhances its lipophilicity and reactivity, making it a valuable compound in medicinal chemistry.

Biological Activity Overview

-

Antimicrobial Properties :

- This compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Compounds with similar structures often exhibit notable antibacterial activity, which warrants further exploration into its efficacy against specific pathogens .

-

Anticancer Activity :

- Recent studies have highlighted the compound's potential in cancer treatment. For instance, derivatives of this compound have been investigated for their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines such as CaSki cells, which are associated with cervical cancer. The mechanism involves down-regulation of HPV E6/E7 mRNA expression and modulation of apoptosis-related genes such as Bcl-2 and Bax .

The mechanism of action for this compound is largely attributed to its interaction with biological targets. The cyclohexyl group enhances membrane penetration, while the fluorine atom can form strong hydrogen bonds with target proteins, influencing various biochemical pathways. This dual functionality allows for modulation of enzyme activities and receptor interactions, making it a candidate for drug development .

Table 1: Summary of Biological Activities

Case Study: Anticancer Effects on CaSki Cells

In a study focusing on this compound derivatives, researchers found that specific compounds significantly inhibited the proliferation of CaSki cells. The study utilized RT-PCR to show that these compounds effectively down-regulated HPV E6/E7 expression, which is crucial for cervical cancer progression. Additionally, the compounds induced apoptosis by affecting the expression levels of key apoptotic markers, including Bcl-2 and Caspase-3 .

Comparisons with Related Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-cyclohexyl-4-chloroaniline | Chlorine instead of fluorine | Different electronic properties impacting reactivity |

| N-cyclohexyl-4-bromoaniline | Bromine instead of fluorine | Varying biological activity profiles |

| N-methyl-4-fluoroaniline | Methyl group instead of cyclohexyl | Often studied for neuroactive effects |

The presence of the fluorine atom in this compound provides distinct electronic characteristics that enhance its reactivity compared to its chloro or bromo counterparts .

Properties

IUPAC Name |

N-cyclohexyl-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRWGOMUADRKSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452558 | |

| Record name | N-cyclohexyl-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136684-94-1 | |

| Record name | N-cyclohexyl-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.